(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound “(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a heterocyclic molecule featuring a triazolo-pyrimidine core fused with a piperazine ring and a substituted phenyl group. Its structure includes a 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moiety linked via a piperazine bridge to a (2-((difluoromethyl)thio)phenyl)methanone group.
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N7O2S/c1-34-16-8-6-15(7-9-16)32-21-19(28-29-32)20(26-14-27-21)30-10-12-31(13-11-30)22(33)17-4-2-3-5-18(17)35-23(24)25/h2-9,14,23H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJXOACSGMFFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the molecular formula , is a complex molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves the difluoromethylation of phenolic and thiophenolic substrates. The process typically employs difluorocarbene generated in situ, which reacts with phenoxides to yield difluoromethylated products. This method has been shown to produce good yields under mild conditions, which is advantageous for further functionalization and biological testing .
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 497.5 g/mol |
| CAS Number | 920184-08-3 |
| SMILES | COc1ccc(-n2nnc3c(N4CCN(C(=O)c5ccccc5SC(F)F)CC4)ncnc32)cc1 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors . Notably, the presence of the triazole moiety enhances binding affinity to enzymes such as aromatase , cholinesterase , and carbonic anhydrase . The triazole fragment is known for forming hydrogen bonds with active sites of enzymes, facilitating effective inhibition.
2.2 Pharmacological Effects
Research indicates that derivatives containing the triazolo-pyrimidine structure exhibit significant effects on various biological pathways:
- Glycogen Synthase Kinase-3 (GSK-3) : Compounds similar to this structure have shown inhibitory effects on GSK-3, which is crucial in regulating glucose metabolism .
- GPR119 Agonism : Some derivatives have been identified as potent agonists for the GPR119 receptor, which plays a role in insulin secretion and glucose homeostasis .
3. Case Studies and Experimental Findings
Several studies have investigated the biological potential of compounds related to this compound.
Case Study 1: GPR119 Activation
In vitro studies demonstrated that derivatives activated GPR119 in human embryonic kidney cells (HEK293), leading to increased levels of insulin and glucagon-like peptide 1 (GLP-1). This suggests potential applications in treating Type 2 Diabetes Mellitus (T2DM) .
Case Study 2: Enzyme Inhibition
A series of enzyme inhibition assays revealed that compounds with similar structures inhibited cholinesterase and lipase effectively. For instance, a derivative demonstrated an IC50 value of approximately 50 µM against cholinesterase .
4. Conclusion
The compound this compound exhibits promising biological activities through various mechanisms including enzyme inhibition and receptor modulation. Its structural features contribute significantly to its pharmacological profile, making it a candidate for further development in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several triazolo-pyrimidine-piperazine derivatives. Below is a detailed comparison of key analogs:
Table 1: Structural and Molecular Comparison of Triazolo-Pyrimidine Derivatives
Key Structural and Functional Differences
4-Methoxyphenyl substituents (common in all analogs) contribute electron-donating effects, which may modulate π-π stacking interactions in biological targets .
Synthetic Pathways: Piperazine-linked triazolo-pyrimidines are typically synthesized via nucleophilic substitution reactions, as seen in the coupling of enaminones with amino derivatives . The target compound’s difluoromethyl thio group likely arises from thiol-alkylation or displacement reactions, analogous to methods used for tetrazole-thiol derivatives .
Potential Bioactivity: While direct data for the target compound are lacking, structurally related triazolo-pyrimidines exhibit antiproliferative activity. For example, derivatives with 4-(trifluoromethyl)phenyl groups (Table 1) show enhanced cytotoxicity, suggesting that the target’s difluoromethyl thio group may similarly influence bioactivity .
Research Findings and Implications
4-Methoxy vs. 3-fluoro substitutions ( vs. ) highlight positional effects on aromatic interactions, with para-substitutions favoring planar stacking .
Synthetic Challenges :
- The difluoromethyl thio group’s synthesis may require specialized reagents (e.g., difluoromethyl sulfides) compared to more straightforward trifluoromethylations .
Therapeutic Potential: Triazolo-pyrimidine-piperazine derivatives are under investigation for kinase inhibition and anticancer activity. The target compound’s unique substituents position it as a candidate for selective enzyme targeting, though empirical validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
